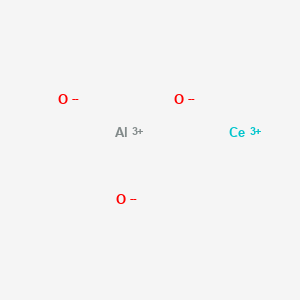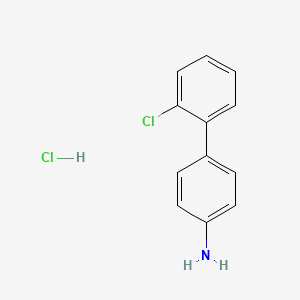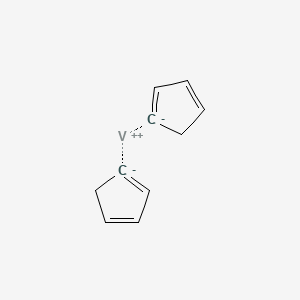
Aluminum cerium oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum cerium oxide is a compound formed by the combination of aluminium and cerium oxidesThe incorporation of cerium into aluminium matrices enhances the mechanical properties and corrosion resistance of the resulting materials .
Mechanism of Action
Target of Action
Aluminum cerium oxide primarily targets the process of aluminothermic reduction . This compound is used in the production of high-strength aluminum-cerium alloys . Cerium oxide, a byproduct of rare-earth mining, is reduced by liquid aluminum to produce these alloys . The role of cerium in forming stable, high-melting-point compounds, improving strength and thermal stability is also significant .
Mode of Action
The interaction of this compound with its targets involves a multi-step reduction reaction . The reduction of cerium oxide by liquid aluminum is an energy- and cost-efficient route to produce high-strength Al–Ce alloys . This process involves the formation of stable, high-melting-point compounds, which contribute to the strength and thermal stability of the resulting alloys .
Biochemical Pathways
While this compound is primarily used in industrial processes, cerium oxide nanoparticles have shown potential in biomedical applications. They exhibit redox activity, free radical scavenging property, and biofilm inhibition . These properties suggest that cerium oxide nanoparticles could interact with biochemical pathways involving reactive oxygen species .
Pharmacokinetics
The pharmacokinetics of this compound, particularly in the form of cerium oxide nanoparticles, is an area of ongoing research . A physiologically based pharmacokinetic (PBPK) model has been developed to describe the time courses of cerium oxide nanoparticles in various tissues of rats . This model could provide insights into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these nanoparticles.
Result of Action
The reduction of cerium oxide by liquid aluminum results in the production of high-strength Al–Ce alloys . These alloys exhibit superior mechanical properties, even at high temperatures . Furthermore, alloys containing cerium have superior corrosion properties when compared to most aluminum alloys .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the efficiency of the aluminothermic reduction process is temperature-dependent . Additionally, the corrosion inhibition behavior of cerium salt sealing on aluminum alloy is influenced by the production of corrosion products on the aluminum matrix .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum cerium oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques. One common method involves the reaction of aluminium nitrate and cerium nitrate in an aqueous solution, followed by calcination at high temperatures to form the desired oxide compound .
Industrial Production Methods: In industrial settings, the production of aluminium cerium trioxide often involves the aluminothermic reduction of cerium oxide. This process is energy-efficient and cost-effective, making it suitable for large-scale production. The reduction reaction typically occurs at elevated temperatures, where liquid aluminium reduces cerium oxide to form the trioxide compound .
Chemical Reactions Analysis
Types of Reactions: Aluminum cerium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of cerium, which acts as a catalyst and stabilizer.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized in the presence of oxygen at high temperatures, leading to the formation of higher oxides.
Substitution: The compound can undergo substitution reactions with other metal oxides, leading to the formation of mixed oxides with enhanced properties.
Major Products: The primary product of these reactions is aluminium cerium trioxide, with potential by-products including other mixed metal oxides depending on the reaction conditions and reagents used .
Scientific Research Applications
Aluminum cerium oxide has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical applications, such as drug delivery systems and imaging agents.
Medicine: Research is ongoing into its potential use in cancer treatment, where its unique properties can be leveraged for targeted therapy.
Comparison with Similar Compounds
Aluminium oxide (Al2O3): Known for its high hardness and thermal stability, but lacks the catalytic properties of cerium.
Cerium oxide (CeO2): Exhibits excellent catalytic properties but lacks the mechanical strength provided by aluminium.
Aluminium cerium alloy: Combines the properties of both aluminium and cerium, offering enhanced mechanical and thermal properties.
Uniqueness: Aluminum cerium oxide stands out due to its combination of high thermal stability, catalytic activity, and mechanical strength. This makes it a versatile material for various applications, particularly in high-temperature and industrial processes .
Properties
IUPAC Name |
aluminum;cerium(3+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Ce.3O/q2*+3;3*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWUDWUVKKRQRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Al+3].[Ce+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlCeO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.096 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12014-44-7 |
Source


|
| Record name | Aluminium cerium trioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012014447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminium cerium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4S,13S,16S,19S,22S,25S,28R,31S,37S,40S,44R,47S,50S,53S,56R,65S,70S)-44-amino-47-(4-aminobutyl)-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-31-[(S)-carboxy(hydroxy)methyl]-70-methyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid](/img/structure/B1143429.png)



